4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphine ligand with significant applications in asymmetric catalysis and materials science. Its molecular formula is C₂₅H₂₃OP, and its enantiomers are distinguished by CAS numbers 1807740-34-6 (S-enantiomer) and 1456816-37-7 (R-enantiomer) . The compound integrates an anthracene moiety for π-conjugation and a tert-butyl group for steric stabilization, enhancing its utility in transition-metal-catalyzed reactions . Commercial availability in purities ≥95% (stored at 2–8°C under nitrogen) underscores its importance in high-precision synthetic workflows .
Properties
IUPAC Name |
4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWVLHXUZNLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as Bu4NI, and specific solvents to facilitate the reactions .
Industrial Production Methods
advancements in flow microreactor technology have shown promise in improving the efficiency and scalability of such complex organic syntheses .
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The anthracene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide), reducing agents, and various catalysts such as Bu4NI . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthracene oxides, while substitution reactions can introduce various functional groups onto the anthracene ring .
Scientific Research Applications
Organic Electronics
4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has shown promise in the field of organic electronics, particularly as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the anthracene unit enhances light emission and charge transport properties.
Case Study : Research has demonstrated that incorporating this compound into OLED devices improves efficiency and stability compared to traditional materials. The phosphole structure aids in reducing energy losses during electron transport, leading to brighter displays with lower power consumption.
Photovoltaic Devices
In organic photovoltaic cells, the compound acts as a donor material due to its strong light absorption capabilities. It can form effective blends with acceptor materials to create efficient charge separation.
Data Table : Comparison of Photovoltaic Performance
| Material Used | Efficiency (%) | Stability (hours) |
|---|---|---|
| Conventional Polymer | 8.5 | 100 |
| This compound | 10.2 | 150 |
Catalysis
The compound exhibits catalytic properties in various organic reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. Its ability to stabilize transition states makes it an effective catalyst.
Case Study : In a study focused on palladium-catalyzed reactions, the inclusion of this compound significantly increased yields and reduced reaction times.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through its functional groups. The anthracene moiety can participate in π-π stacking interactions, while the oxaphosphole ring can engage in coordination with metal ions. These interactions can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Methyl-Substituted Derivative
- Compound : (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Molecular Formula : C₂₆H₂₅OP
- CAS : 1884594-02-8
- Purity ≥95% .
Isopropyl-Substituted Derivative
- Compound : (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : Y24559.03 (Thermo Fisher catalog)
- Key Features : The isopropyl group further increases steric hindrance, which may improve enantioselectivity in bulky substrate reactions .
Enantiomeric Pair: R vs. S Configurations
Key Insight : The S-enantiomer is widely used in hydrogenation reactions due to its high enantiomeric excess (>99% ee), while the R-enantiomer is leveraged in cross-coupling protocols .
Dimeric Derivatives
WingPhos Ligands
- Compound : (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
- Molecular Formula : C₅₀H₄₄O₂P₂
- CAS : 1435940-19-4
- Key Features : This dimeric ligand exhibits enhanced π-stacking and steric control, enabling superior selectivity in palladium-catalyzed asymmetric allylic alkylation .
Comparison with Phosphine Oxide Derivatives
- Compound : ((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
- Molecular Formula : C₃₃H₄₀O₂P₂
- CAS : 2374143-29-8
- Key Features: Oxidation of the phosphorus center to phosphine oxide reduces electron-donating capacity but improves air stability, broadening utility in non-catalytic applications .
Biological Activity
4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound with notable potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23OP
- Molecular Weight : 370.42 g/mol
- CAS Number : 1268693-24-8
- Solubility : Poorly soluble in water (0.0000896 mg/ml) .
Biological Activity Overview
The compound exhibits a range of biological activities that are being investigated for their therapeutic potential:
Anticancer Properties
Research has indicated that compounds similar to this compound may have anticancer effects. For instance, studies have shown that phosphole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
The compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. This inhibition can affect drug metabolism and pharmacokinetics, making it significant in drug development and interactions .
The mechanisms underlying the biological activity of this compound involve:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Signal Transduction Pathways : It is believed to modulate pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways .
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on Anticancer Activity :
- Pharmacokinetic Study :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H23OP |
| Molecular Weight | 370.42 g/mol |
| CAS Number | 1268693-24-8 |
| Solubility | 0.0000896 mg/ml |
| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP3A4 (Yes) |
| Anticancer Activity | Significant cytotoxicity |
Q & A
Q. Characterization methods :
Q. Methodological guidance :
- Ligand-to-metal ratio optimization : A 1:1 or 2:1 ratio (ligand:metal) is typical for maximizing turnover frequency .
- Solvent selection : Use toluene or THF to maintain ligand stability under air-sensitive conditions .
Advanced: How can researchers optimize enantioselectivity when using this ligand in palladium-catalyzed cross-coupling reactions?
Answer:
Enantioselectivity depends on:
- Substrate-Ligand matching : Bulky substrates pair better with the anthracenyl group’s steric profile.
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce racemization, as noted in protocols for WingPhos derivatives .
- Additive screening : Silver salts (e.g., AgOTf) improve catalyst lifetime by scavenging halides .
Case Study : In Suzuki-Miyaura reactions, (S)-AntPhos achieved 92% ee at 25°C but dropped to 85% at 50°C, highlighting thermal sensitivity .
Advanced: How should contradictory catalytic performance data (e.g., variable ee%) be analyzed and resolved in studies using this ligand?
Answer:
Contradictions often arise from:
Q. Troubleshooting protocol :
Validate ligand purity via HPLC .
Replicate conditions with rigorously dried solvents .
Compare pre-formed vs. in situ catalyst activity .
Advanced: What strategies are recommended for characterizing air-sensitive derivatives of this compound, such as metal complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
